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Compound of Interest

Compound Name:
5-Methylheptan-2-amine

hydrochloride

Cat. No.: B12329440

Get Quote

Executive Summary
This guide provides a rigorous technical comparison between Methylhexanamine (1,3-

Dimethylamylamine, DMAA) and its structural analog Octodrine (1,5-Dimethylhexylamine,

DMHA). While both compounds share a pharmacological lineage as aliphatic amine

sympathomimetics, distinct structural variations at the carbon backbone level dictate their

respective pharmacokinetic profiles, receptor binding affinities, and regulatory status. This

document serves researchers requiring objective data on molecular topology, spectroscopic

identification, and synthesis pathways.

Molecular Structure & Topology
The primary differentiation lies in the carbon chain length and the positioning of the methyl

substitution. These steric differences influence the lipophilicity and the "fit" within the orthosteric

binding sites of monoamine transporters (NET/DAT) and the Trace Amine-Associated Receptor

1 (TAAR1).
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Feature
Methylhexanamine HCl
(DMAA)

Octodrine HCl (DMHA)

IUPAC Name
4-Methylhexan-2-amine

hydrochloride

6-Methylheptan-2-amine

hydrochloride

Common Name 1,3-Dimethylamylamine 1,5-Dimethylhexylamine

Molecular Formula

Molecular Weight 151.68 g/mol 165.71 g/mol

Chiral Centers 2 (C2, C4) 1 (C2)

Stereoisomers 4 (2 pairs of enantiomers) 2 (R and S enantiomers)

Carbon Backbone Hexane chain (C6) Heptane chain (C7)

Branching Methyl at C4 (closer to amine) Methyl at C6 (terminal end)

Structural Visualization
The following diagram illustrates the structural homology and the critical methylation sites that

differentiate the two compounds.
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Caption: Structural comparison highlighting the steric and lipophilic divergence caused by

methyl positioning.
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Spectroscopic Characterization
Accurate identification of these analogs requires precise interpretation of Nuclear Magnetic

Resonance (NMR) data. The shift in the methyl group position results in distinct splitting

patterns and chemical shifts.

Proton NMR ( H NMR) Comparison
Solvent:

or

Proton
Environment

DMAA HCl (

ppm)

DMHA HCl (

ppm)

Diagnostic
Difference

-Methine (CH-NH3+) 3.00 - 3.40 (m) 2.87 (m)

Similar environment,

slight shielding in

DMHA.

-Methyl (CH3-CH-N) 1.35 - 1.45 (d) 1.05 (d)
DMHA doublet is

distinct upfield.

Terminal Methyls 0.84 - 0.95 (m) 0.87 (d, 6H)

DMHA shows a strong

isopropyl doublet;

DMAA shows mixed

triplets/doublets.

Methylene Chain 1.10 - 1.80 (m) 1.17 - 1.54 (m)

DMHA has an

additional methylene

signal integral.

Key Identification Marker:

DMHA: Look for the strong doublet integration of 6H at ~0.87 ppm corresponding to the

terminal isopropyl group (isobutyl moiety).

DMAA: The terminal methyls are non-equivalent in many isomers, often appearing as

overlapping multiplets rather than a clean isopropyl doublet.
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Pharmacological Performance & Mechanism
Both compounds function as indirect sympathomimetics. Their primary mechanism involves the

displacement of catecholamines (Norepinephrine, Dopamine) from storage vesicles and the

inhibition of their reuptake via transporters.

Signaling Pathway
The following logic flow details the activation of the sympathetic nervous system.
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Caption: Mechanism of action involving TAAR1 agonism and transporter reversal, leading to

catecholamine efflux.

Potency Comparison
Vasopressor Effect: DMAA exhibits a significantly higher pressor response (blood pressure

elevation) compared to DMHA. The C4-methylation in DMAA provides a compact structure

that mimics the pharmacophore of amphetamine more closely than the elongated chain of

DMHA.

Duration: DMHA is often reported to have a longer half-life due to increased lipophilicity (C8

vs C7), allowing for a larger volume of distribution and slower clearance, though clinical

pharmacokinetic data for DMHA is less robust than for DMAA.

Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Synthesis of the Hydrochloride Salt from Ketone Precursor. Note: This general

protocol applies to both, substituting the starting ketone.

Reagents:

Precursor: 4-methyl-2-hexanone (for DMAA) OR 6-methyl-2-heptanone (for DMHA).

Amine Source: Hydroxylamine Hydrochloride (

) or Ammonium Formate (Leuckart-Wallach).

Reducing Agent: Hydrogen gas (

) with Raney Nickel or

.

Solvent: Methanol or Ethanol.[1]

Step-by-Step Methodology:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12329440/docs?utm_src=pdf-body-img#structural-pharmacological-comparison-octodrine-vs-methylhexanamine-hydrochlorides
https://www.rsc.org/suppdata/c6/cc/c6cc05170g/c6cc05170g1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12329440?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oximation: Dissolve 1.0 eq of the ketone precursor in methanol. Add 1.2 eq of

Hydroxylamine HCl and 1.2 eq of Sodium Acetate. Reflux for 2 hours to form the oxime

intermediate.

Isolation: Evaporate solvent, extract with diethyl ether, wash with water, and dry over

.

Reduction: Dissolve the oxime in ethanol. Add Raney Nickel catalyst (10% w/w).

Hydrogenate at 40-50 psi for 6-12 hours until hydrogen uptake ceases.

Salt Formation: Filter the catalyst. Add concentrated HCl dropwise to the filtrate until pH ~2.

Crystallization: Evaporate the solvent to a small volume. Add cold diethyl ether to precipitate

the amine hydrochloride salt.

Purification: Recrystallize from isopropanol/ether to yield white crystalline needles.

Protocol B: Analytical Detection in Supplements (LC-
MS/MS)
Objective: Detect and quantify DMAA/DMHA in complex matrices.

Sample Prep: Weigh 100 mg of sample. Dissolve in 10 mL of 0.1 M HCl. Vortex for 5 mins.

Extraction: Add 10 mL Hexane (to remove oils/lipids). Discard organic layer.

pH Adjustment: Basify aqueous layer to pH 10 using 1 M NaOH.

Liquid-Liquid Extraction: Extract twice with 5 mL Ethyl Acetate. Combine organic layers.

Derivatization (Optional): Evaporate to dryness. Reconstitute in mobile phase.

LC Parameters:

Column: C18 Reverse Phase (

mm, 3
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).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over

10 mins.

MS Detection: Positive ESI Mode (SIM).

Target Ions: DMAA (

116), DMHA (

130).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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